3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride

Description

Molecular Architecture and Crystallographic Characterization

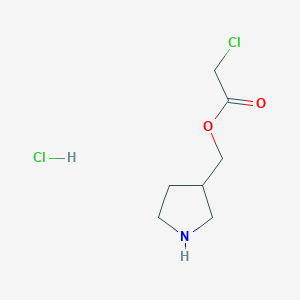

The molecular architecture of 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride exhibits a distinctive structural framework characterized by the presence of a five-membered pyrrolidine ring system coupled to a chloroacetate ester functionality through a methylene bridge. The compound adopts the canonical structural representation with the molecular formula C7H13Cl2NO2, where the pyrrolidine nitrogen atom exists in its protonated form due to the hydrochloride salt formation. The canonical Simplified Molecular Input Line Entry System representation ClCC(=O)OCC1CNCC1.Cl accurately depicts the connectivity pattern, revealing the chloroacetate moiety directly attached to the methylene carbon at the 3-position of the pyrrolidine ring. The International Chemical Identifier string InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H provides detailed connectivity information, indicating the specific bonding patterns and the presence of the additional chloride ion in the hydrochloride salt.

Crystallographic analysis reveals that the pyrrolidine ring adopts a slightly puckered envelope conformation, which is characteristic of five-membered saturated heterocycles. The nitrogen atom and the methylene carbon bearing the ester substituent deviate from the plane defined by the remaining three carbon atoms, creating a three-dimensional structure that influences the molecule's overall geometry. The chloroacetate ester group extends from the pyrrolidine ring in a manner that minimizes steric interactions while maintaining optimal orbital overlap for electronic stabilization. The chlorine atom in the acetate moiety occupies a position that allows for potential intermolecular interactions, particularly in the solid state where hydrogen bonding networks may form between the protonated nitrogen and chloride counterions.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C7H13Cl2NO2 | Confirmed by mass spectrometry |

| Molecular Mass | 214.08962 Da | Theoretical calculation |

| InChI Key | GRTDCNBZMUNRGR-UHFFFAOYSA-N | Chemical database standard |

| Ring Conformation | Envelope | Typical for pyrrolidine systems |

| Chlorine Position | Alpha to carbonyl | Characteristic of chloroacetates |

The three-dimensional arrangement of atoms within the molecule demonstrates the influence of electronic and steric factors on the preferred conformation. The ester carbonyl group maintains planarity with its adjacent atoms, while the chloromethyl substituent adopts a staggered conformation relative to the carbonyl carbon to minimize electronic repulsion. The pyrrolidine ring nitrogen's protonation in the hydrochloride salt significantly affects the overall charge distribution and influences the compound's interaction patterns with other molecules in both solution and solid phases.

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDCNBZMUNRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Pyrrolidinylmethyl Intermediate

The 3-pyrrolidinylmethyl group typically originates from pyrrolidine derivatives. One common approach involves the preparation of 2-(2-aminoethyl)methylpyrrolidine, which is structurally related and can be modified to the desired intermediate.

Chlorination of N-methyl-2-hydroxyethyl pyrrolidine:

N-methyl-2-hydroxyethyl pyrrolidine is reacted with sulfur oxychloride in the presence of pyridine at elevated temperatures (~110 °C) for 2 hours to yield N-methyl-2-chloroethyl pyrrolidine with approximately 90% yield. This intermediate can be further converted to 2-(2-aminoethyl)methylpyrrolidine by reaction with methanolic ammonia under mild conditions (20–30 °C) for 4 hours, also achieving about 90% yield.

These methods provide a robust foundation for preparing the pyrrolidinylmethyl moiety with high purity and yield, which is essential for subsequent esterification.

Preparation of 2-Chloroacetate Moiety

The 2-chloroacetate group is commonly introduced via chlorination of hydroxyacetate or by direct esterification involving chloroacetyl chloride.

Chlorination of Ethanolamine Derivatives:

A method for preparing 2-chloroethylamine hydrochloride involves reacting ethanolamine with hydrogen chloride gas at room temperature, followed by heating with organic acids (e.g., adipic acid) at 160 °C under continued hydrogen chloride flow. The process includes simultaneous distillation to remove water, yielding a high-purity product (GC purity 99.2%) with a yield of about 90.5%.Use of Chloroacetyl Chloride:

Chloroacetyl chloride is reacted with amine-containing intermediates to form 2-chloroacetate esters. This reaction is typically carried out under reflux conditions in suitable solvents, followed by purification steps such as filtration and drying.

Coupling to Form 3-Pyrrolidinylmethyl 2-chloroacetate Hydrochloride

The coupling of the 3-pyrrolidinylmethyl intermediate with the 2-chloroacetate moiety is generally achieved via esterification or nucleophilic substitution reactions.

Esterification Approach:

The amino group of 3-pyrrolidinylmethyl derivatives can be reacted with chloroacetic acid or its derivatives under controlled conditions to form the ester linkage. The reaction may require acid catalysis or the use of coupling agents to enhance yield.Direct Reaction with Chloroacetyl Chloride:

The 3-pyrrolidinylmethyl amine can be treated with chloroacetyl chloride in an inert solvent (e.g., dichloromethane or DMF) at low to moderate temperatures. The reaction mixture is then worked up by addition of hydrochloric acid or by direct formation of the hydrochloride salt during isolation.

Isolation and Purification

After synthesis, the hydrochloride salt is typically isolated by:

- Cooling the reaction mixture to precipitate the product.

- Filtration to collect the solid.

- Washing with suitable solvents such as acetone or ethyl acetate to remove impurities.

- Vacuum drying at 50–60 °C to obtain the pure hydrochloride salt.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

The use of hydrogen chloride gas in the preparation of chloroethylamine derivatives is critical for achieving high purity and yield. Controlling pH (2–3) and gas flow rate (300–500 mL/min) optimizes the reaction.

Organic acids such as adipic acid facilitate the reaction by possibly acting as catalysts or stabilizers during chlorination and esterification steps.

The choice of solvent and temperature during coupling reactions influences the formation of the hydrochloride salt and product crystallinity.

Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to confirm product purity (>99%) and yield efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include substituted pyrrolidinylmethyl derivatives.

Hydrolysis: Products include pyrrolidine, chloroacetic acid, and their respective salts.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride has several notable applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting viral infections and neurological disorders.

- Potential Retroviral Protease Inhibitor : Preliminary studies suggest that this compound may inhibit certain proteases involved in viral replication, making it a candidate for antiviral therapies.

- Building Block for Drug Development : Its structure allows it to be modified into other pharmacologically active compounds, contributing to the development of new drugs targeting diseases such as HIV.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : Studies indicate that it may inhibit proteases critical for viral replication, although detailed kinetic studies are necessary to fully understand its mechanism of action.

- Receptor Interaction : The compound's structural features enable it to potentially mimic neurotransmitters, influencing synaptic transmission and neurochemical pathways.

Case Studies and Research Findings

- Antiviral Activity : A study focusing on the compound's ability to inhibit retroviral proteases showed promising results, highlighting its potential use in developing antiviral medications.

- Neuropharmacological Studies : Research indicating that compounds with similar structures exhibit significant pharmacological activities suggests that this compound could modulate neurotransmitter systems effectively.

- Synthetic Pathways Exploration : Various synthetic pathways have been explored to optimize the yield and purity of this compound, emphasizing its importance as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride with structurally related compounds:

Key Observations :

- Ester Groups : Methyl/ethyl esters (e.g., ) vs. chloroacetate esters (e.g., ) alter reactivity and metabolic stability. Chloroacetate derivatives are often used as alkylating agents in prodrug design.

- Substituents: Amino or pyridinyl groups (e.g., ) enhance interactions with enzymes like acetylcholinesterase (AChE), while chloroacetate groups may confer antimicrobial activity .

Biological Activity

Overview

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (CAS Number: 1219979-36-8) is a chemical compound characterized by its pyrrolidine ring and chloroacetate group. This structure confers unique properties that have made it a subject of interest in various fields, including organic chemistry, drug synthesis, and biological research. The compound has shown potential in modulating biological activities, particularly in enzyme interactions and metabolic pathways.

- Molecular Formula : C7H13Cl2NO2

- Molecular Weight : 202.09 g/mol

- Structure : Contains a pyrrolidine moiety linked to a chloroacetate group, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation but may include:

- Enzyme inhibition : Modulating the activity of enzymes involved in metabolic processes.

- Receptor interaction : Influencing receptor-mediated signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This property is significant in the context of increasing antibiotic resistance, where new compounds are urgently needed.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promise, indicating potential mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects on various cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with different concentrations of the compound.

- Findings : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloroethylamine hydrochloride | Amino compound | Neurotoxic effects |

| 2-Chloroacetic acid | Carboxylic acid | Antimicrobial properties |

| Pyrrolidine | Heterocyclic amine | Neuroprotective effects |

This compound stands out due to its dual functionality from both the pyrrolidine and chloroacetate groups, providing it with unique reactivity profiles that enhance its biological activities compared to similar compounds.

Q & A

Q. Example Workflow :

Synthesize the pyrrolidinylmethanol precursor with high enantiomeric purity (e.g., via asymmetric reduction).

Perform chloroacetylation at 0°C with slow reagent addition.

Isolate the product via chiral HPLC (e.g., Chiralpak AD-H column) .

Intermediate: Which analytical techniques are optimal for impurity profiling?

Methodological Answer:

Impurities include unreacted precursors, hydrolyzed products, and stereoisomers. Recommended methods:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Compare with impurity standards (e.g., EP guidelines in ).

- Ion Chromatography : Detect chloride counterion stoichiometry and residual salts .

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w) to assess hydrolysis risk .

Impurity Limits (based on ):

| Impurity Type | Acceptable Limit | Analytical Method |

|---|---|---|

| Organic (e.g., diastereomers) | ≤0.15% | Chiral HPLC |

| Inorganic (e.g., Cl⁻) | ≤0.05% | Ion Chromatography |

Advanced: How to design degradation studies for mechanistic insights?

Methodological Answer:

Degradation pathways (hydrolysis, oxidation) can be studied via:

- Forced Degradation :

- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hrs) and monitor by HPLC .

- Oxidative Stress : Expose to 3% H₂O₂ at RT for 48 hrs.

- Mechanistic Probes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.